2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
The compound 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a structurally complex molecule featuring:
- A 1,4-diazepane core (7-membered ring with two nitrogen atoms).
- A sulfonyl group linked to a 1-methyl-1H-imidazole moiety at the 4-position of the diazepane.
- A 2-fluorophenoxy substituent attached to an ethanone backbone.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4S/c1-20-11-16(19-13-20)27(24,25)22-8-4-7-21(9-10-22)17(23)12-26-15-6-3-2-5-14(15)18/h2-3,5-6,11,13H,4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBGRZCCUHYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can involve multi-step procedures, typically starting with the preparation of the core diazepane structure, followed by the introduction of the imidazole sulfonyl group and the fluorophenoxy moiety. Specific reagents and catalysts, such as sulfonating agents and fluorinating reagents, are employed under controlled conditions to achieve the desired compound.
Industrial Production Methods: : Industrial production may employ optimized synthetic pathways to maximize yield and purity while minimizing cost and environmental impact. These methods often involve large-scale reactors, precise temperature control, and efficient purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: : 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups allows for selective modifications.
Common Reagents and Conditions: : Reactions often involve common reagents such as oxidizing agents (e.g., permanganates or peroxides) and reducing agents (e.g., hydrides). Substitution reactions may use halogenating reagents or nucleophiles under specific conditions like solvents and temperature ranges to facilitate the transformations.
Major Products: : The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone derivative, while reduction could yield a simpler imidazole-based compound.
Scientific Research Applications
This compound finds applications in multiple scientific domains:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, often in medicinal chemistry research.
Biology: : Studied for its interactions with various biological molecules, potentially influencing metabolic pathways.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory, antiviral, or other pharmacological effects.
Industry: : Employed in the development of materials with specific functional properties or as a starting material for specialized chemicals.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone exerts its effects can involve multiple pathways:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : Depending on its specific applications, the compound may influence pathways related to inflammation, viral replication, or metabolic processes, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s 1,4-diazepane core distinguishes it from analogs with smaller heterocycles (e.g., triazoles or benzimidazoles). For example:
- Compound from : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone uses a 1,2,4-triazole ring (5-membered, three nitrogens) instead of diazepane. The triazole’s rigidity may limit conformational adaptability compared to diazepane’s flexible 7-membered ring .
- Compound from : Benzo[d]imidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole) feature fused aromatic systems, which prioritize planar interactions over the diazepane’s 3D flexibility .
Table 1: Core Structure Comparison
Substituent Analysis
Fluorinated Groups
- The 2-fluorophenoxy group in the target compound introduces moderate electron-withdrawing effects and lipophilicity. This contrasts with 2,4-difluorophenyl substituents in ’s triazole derivatives, which enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
- Fluorine positioning (ortho vs.
Sulfonyl-Linked Moieties
- The target’s 1-methyl-1H-imidazole sulfonyl group provides a polar, hydrogen-bond-accepting site absent in ’s phenylsulfonyl analogs. Imidazole’s basicity (pKa ~7) may enhance solubility in physiological pH ranges compared to purely aromatic sulfonamides .
Ethanone Backbone
- Both the target compound and ’s analogs utilize an ethanone linker. However, the target’s ethanone connects directly to diazepane, while ’s derivatives incorporate a thioether bridge (e.g., -S-1-phenylethanone), which may alter redox stability .
Table 2: Reaction Conditions Comparison
| Compound Type | Key Reagents/Conditions |
|---|---|
| Target Compound (hypothesized) | Sulfonylation agents, coupling reagents |
| Triazole Derivatives | Sodium ethoxide, α-halogenated ketones |
| Benzimidazoles | Sodium metabisulfite, aldehydes, 120°C |
Biological Activity
2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, identified by its CAS number 1904276-36-3, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.4 g/mol. Its structure features a fluorophenoxy group, an imidazole moiety, and a sulfonamide linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1904276-36-3 |
| Molecular Formula | C17H21FN4O4S |
| Molecular Weight | 396.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the imidazole and sulfonyl groups suggests potential activity as a modulator or inhibitor of proteases and other enzymatic pathways. Studies indicate that compounds with similar structures can exhibit significant effects on cell signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that 2-(2-fluorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone may exhibit the following biological activities:
Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially making it useful in developing new antibiotics.
Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also have anticancer properties.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing : The compound was tested against gram-positive and gram-negative bacteria. Results showed significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
